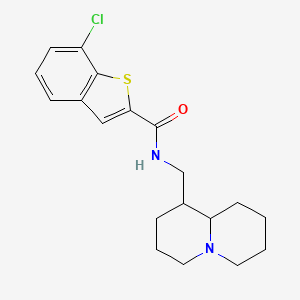![molecular formula C26H30N2O5 B11136700 1-{3-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-hydroxypropyl}piperidine-4-carboxamide](/img/structure/B11136700.png)
1-{3-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-hydroxypropyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP19 is a histamine receptor antagonist that has garnered significant attention due to its antiviral properties. It serves as an entry inhibitor for both Ebolavirus and Marburgvirus, exhibiting inhibitory concentrations (IC50) of 3.4 μM for Ebolavirus and 29.5 μM for Marburgvirus . This compound has shown promising antiviral activity, making it a valuable subject of study in the field of infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP19 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antiviral properties. Specific details on the reaction conditions and reagents used in the synthesis of CP19 are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of CP19 would likely involve scaling up the laboratory synthesis methods while ensuring consistency and purity. This process would require optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
CP19 undergoes various chemical reactions, including:
Oxidation: CP19 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on CP19, potentially altering its antiviral activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of CP19’s structure.
Common Reagents and Conditions
Common reagents used in the reactions involving CP19 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to CP19. For example, oxidation may yield oxidized derivatives with altered antiviral properties, while substitution reactions can introduce new functional groups that enhance or modify its activity .
Scientific Research Applications
CP19 has a wide range of scientific research applications, including:
Chemistry: CP19 is used as a model compound in studying histamine receptor antagonists and their interactions with viral proteins.
Biology: In biological research, CP19 is utilized to investigate the mechanisms of viral entry inhibition and the role of histamine receptors in viral infections.
Medicine: CP19’s antiviral properties make it a potential candidate for developing treatments against Ebolavirus and Marburgvirus infections.
Industry: In the pharmaceutical industry, CP19 serves as a lead compound for the development of new antiviral drugs
Mechanism of Action
CP19 exerts its effects by binding to histamine receptors, thereby blocking the entry of viruses into host cells. This mechanism involves the inhibition of viral glycoprotein interactions with host cell receptors, preventing the virus from entering and infecting the cells. The molecular targets of CP19 include specific histamine receptors and viral glycoproteins .
Comparison with Similar Compounds
Similar Compounds
Bruton’s Tyrosine Kinase Inhibitors: These compounds share a similar mechanism of action by targeting specific receptors and inhibiting viral entry.
Coumarin Derivatives: These compounds also exhibit antiviral properties and are used in similar research applications
Uniqueness of CP19
CP19 is unique due to its high selectivity and potency against both Ebolavirus and Marburgvirus. Its ability to inhibit viral entry at low concentrations makes it a valuable compound for antiviral research and potential therapeutic development .
Properties
Molecular Formula |
C26H30N2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[3-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxy-2-hydroxypropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H30N2O5/c1-17-22-8-7-21(32-16-20(29)15-28-11-9-19(10-12-28)25(27)30)14-24(22)33-26(31)23(17)13-18-5-3-2-4-6-18/h2-8,14,19-20,29H,9-13,15-16H2,1H3,(H2,27,30) |
InChI Key |
XTOUNVKAMYEELG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC(CC3)C(=O)N)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11136622.png)
![3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136626.png)
![5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11136644.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one](/img/structure/B11136649.png)
![7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136655.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide](/img/structure/B11136657.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136665.png)

![N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11136679.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11136689.png)
![4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine](/img/structure/B11136692.png)


![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B11136714.png)
